

Spectroscopic Analysis of 7-Aminoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Aminoheptanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **7-Aminoheptanoic acid** (CAS No. 929-17-9), a seven-carbon straight-chain amino acid. The document details experimental methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the core data in a structured format to facilitate research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **7-Aminoheptanoic acid** in solution. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum of **7-Aminoheptanoic acid** is characterized by signals corresponding to the protons of the methylene groups in the aliphatic chain and the amine and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups.

Table 1: ^1H NMR Spectroscopic Data for **7-Aminoheptanoic Acid**

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2 (-CH ₂ -COOH)	~2.21	Triplet	~7.4
H-7 (-CH ₂ -NH ₂)	~2.69	Triplet	~7.2
H-3, H-6	~1.54	Multiplet	-
H-4, H-5	~1.31	Multiplet	-
-NH ₂	Variable	Broad Singlet	-
-COOH	Variable	Broad Singlet	-

Note: Data is based on typical values for similar structures and may vary based on solvent and experimental conditions. Protons of the amine and carboxylic acid groups are exchangeable and may not always be observed.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the **7-Aminoheptanoic acid** molecule. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms.

Table 2: ¹³C NMR Spectroscopic Data for **7-Aminoheptanoic Acid** (Predicted)[[1](#)]

Assignment	Chemical Shift (δ , ppm)
C-1 (-COOH)	181.56
C-2	38.32
C-3	30.01
C-4	27.91
C-5	27.88
C-6	34.13
C-7 (-CH ₂ -NH ₂)	43.41

Source: Human Metabolome Database (HMDB).

Data is predicted and recorded in D₂O at 200

MHz.^[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acids like **7-Aminoheptanoic acid** is as follows:

- **Sample Preparation:** Dissolve 10-50 mg of **7-Aminoheptanoic acid** in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial as amino acids have limited solubility in many common NMR solvents like chloroform-d (CDCl₃).
- **pH Adjustment:** The chemical shifts of the protons and carbons near the amino and carboxyl groups are pH-dependent. Adjust the pD (the pH equivalent in D₂O) to a desired value (e.g., neutral pD of ~7.0-7.4) using dilute DCl or NaOD for standardized results.
- **Internal Standard:** An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, is added for accurate chemical shift referencing (δ = 0.00 ppm).
- **Data Acquisition:** Transfer the prepared sample to a 5 mm NMR tube. Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- For ^1H NMR: A standard 1D proton pulse program is used. Key parameters include a spectral width of ~ 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- For ^{13}C NMR: A proton-decoupled ^{13}C experiment is typically performed to obtain singlets for each carbon. A larger spectral width (~ 200 ppm) is required. Due to the low natural abundance of ^{13}C , a greater number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of **7-Aminoheptanoic acid** will show characteristic absorption bands for the carboxylic acid and primary amine functional groups, as well as the aliphatic hydrocarbon chain.

Table 3: Key IR Absorption Bands for **7-Aminoheptanoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibration Mode
3400-3250	Medium	N-H	Stretch
3300-2500	Broad	O-H (of carboxylic acid)	Stretch
3000-2850	Medium	C-H (aliphatic)	Stretch
~1710	Strong	C=O (of carboxylic acid)	Stretch
1650-1580	Medium	N-H	Bend
1470-1450	Medium	C-H	Bend
1320-1000	Strong	C-O	Stretch
950-910	Medium	O-H	Bend

Note: These are typical ranges and the exact peak positions can vary. The solid-state spectrum of amino acids often shows broad absorptions due to zwitterionic character and hydrogen bonding.

Experimental Protocol for IR Spectroscopy

For a solid sample like **7-Aminoheptanoic acid**, the following protocol using a Potassium Bromide (KBr) pellet is common:

- Sample Preparation: Grind a small amount (1-2 mg) of dry **7-Aminoheptanoic acid** with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- **Pellet Formation:** Transfer the powder to a pellet press and apply high pressure (several tons) to form a thin, transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can aid in structure elucidation.

Mass Spectrometry Data

The mass spectrum of **7-Aminoheptanoic acid** will show a molecular ion peak (or a protonated/deprotonated molecular ion peak depending on the ionization method) and various fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for **7-Aminoheptanoic Acid** Adducts

Adduct	m/z
$[\text{M}+\text{H}]^+$	146.11756
$[\text{M}+\text{Na}]^+$	168.09950
$[\text{M}-\text{H}]^-$	144.10300
$[\text{M}+\text{NH}_4]^+$	163.14410
$[\text{M}+\text{H}-\text{H}_2\text{O}]^+$	128.10754
Source: PubChemLite. These are predicted values.	

Common fragmentation pathways for amino acids in mass spectrometry include the loss of water (H_2O), ammonia (NH_3), and the carboxyl group (as COOH or CO_2).

Experimental Protocol for Mass Spectrometry

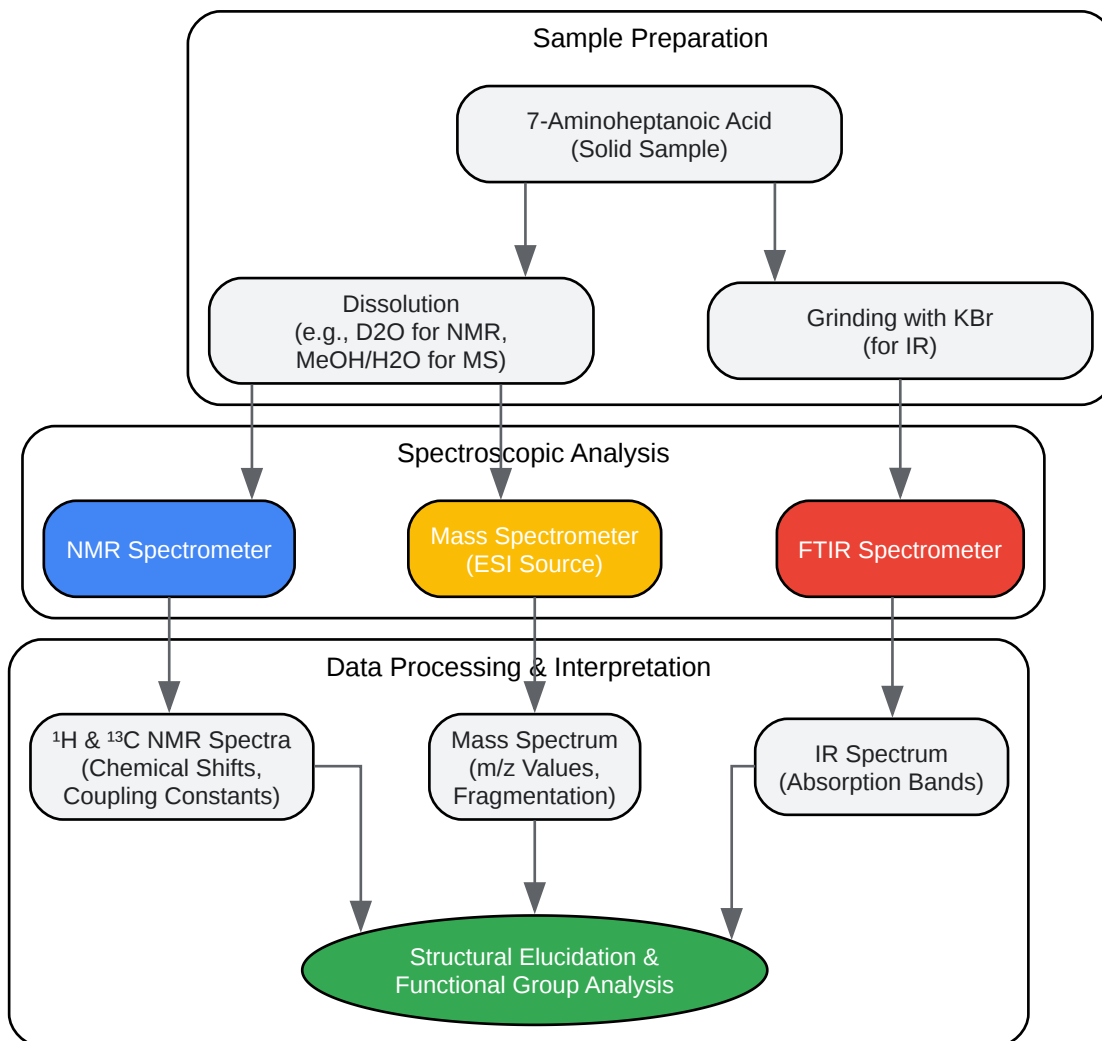
A typical protocol for the analysis of **7-Aminoheptanoic acid** using Electrospray Ionization (ESI) coupled with a mass analyzer is as follows:

- **Sample Preparation:** Prepare a dilute solution of **7-Aminoheptanoic acid** (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- **Infusion and Ionization:** Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system. In the ESI source, a high voltage is applied to the solution, creating a fine spray of charged droplets.
- **Desolvation:** The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions of the analyte.
- **Mass Analysis:** The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z . For structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **7-Aminoheptanoic acid**, from sample handling to data interpretation.

General Workflow for Spectroscopic Analysis of 7-Aminoheptanoic Acid



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Caption: Workflow for the spectroscopic analysis of **7-Aminoheptanoic acid**.

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References

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Email: info@benchchem.com